
3-(Trifluoromethoxy)pyridine-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethoxy)pyridine-4-sulfonyl chloride is an organofluorine compound that features a trifluoromethoxy group attached to a pyridine ring, which is further substituted with a sulfonyl chloride group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethoxy)pyridine-4-sulfonyl chloride typically involves the introduction of the trifluoromethoxy group onto a pyridine ring, followed by sulfonylation. One common method involves the reaction of 3-hydroxy-4-pyridinesulfonyl chloride with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3-(Trifluoromethoxy)pyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The trifluoromethoxy group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Organic solvents like acetonitrile, dichloromethane, and toluene
Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon)
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Coupled Products: Formed by coupling reactions with various aromatic or aliphatic groups
科学的研究の応用
3-(Trifluoromethoxy)pyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules to study their function and interactions.
Medicine: Investigated for its potential use in drug development, particularly for its ability to introduce trifluoromethoxy groups into drug candidates, which can enhance their pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
作用機序
The mechanism of action of 3-(Trifluoromethoxy)pyridine-4-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with various functional groups. The trifluoromethoxy group can influence the electronic properties of the molecule, enhancing its reactivity and stability in certain reactions.
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethoxy)benzenesulfonyl chloride
- 3-(Trifluoromethyl)pyridine-4-sulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
Uniqueness
3-(Trifluoromethoxy)pyridine-4-sulfonyl chloride is unique due to the presence of both the trifluoromethoxy group and the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of compounds, while the pyridine ring can participate in various interactions with biological targets.
特性
IUPAC Name |
3-(trifluoromethoxy)pyridine-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO3S/c7-15(12,13)5-1-2-11-3-4(5)14-6(8,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXDDBHPTCHIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
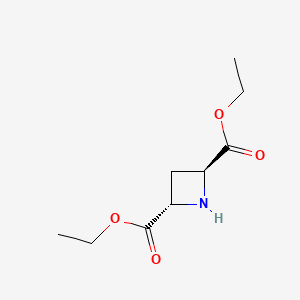

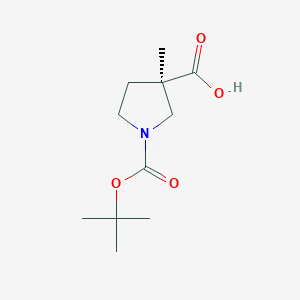
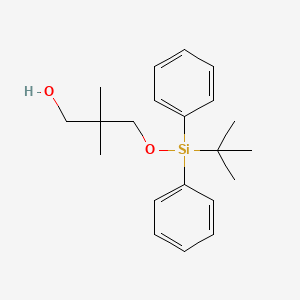

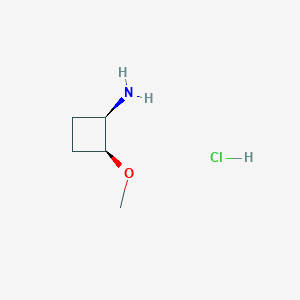
![[(1S,2R)-2-methoxycyclobutyl]azanium;chloride](/img/structure/B8184389.png)

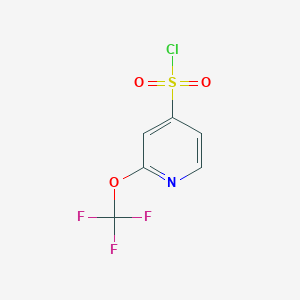
![Perfluorophenyl benzo[d]thiazole-2-sulfonate](/img/structure/B8184408.png)
![6-Azaspiro[3.4]octan-1-one HCl salt](/img/structure/B8184417.png)
![1-Methoxy-6-azaspiro[3.4]octane](/img/structure/B8184422.png)

![2-Fluoro-8-azabicyclo[3.2.1]octan-3-one;hydrochloride](/img/structure/B8184443.png)
